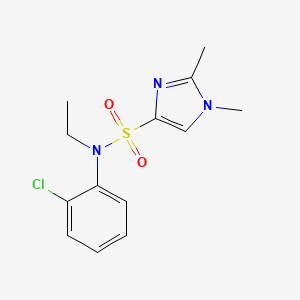
N-(2-chlorophenyl)-N-ethyl-1,2-dimethylimidazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-N-ethyl-1,2-dimethylimidazole-4-sulfonamide, commonly known as Clotrimazole, is an antifungal medication that is used to treat a variety of fungal infections. It belongs to the class of imidazole antifungal agents and is available in various forms such as creams, lotions, and oral tablets.
Mécanisme D'action
Clotrimazole works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This leads to the disruption of the fungal cell membrane and ultimately results in the death of the fungal cell.
Biochemical and Physiological Effects:
Clotrimazole has been shown to have minimal toxicity and is generally well-tolerated by patients. However, it can cause some side effects such as skin irritation and itching.
Avantages Et Limitations Des Expériences En Laboratoire
Clotrimazole is widely used in laboratory experiments to study the antifungal activity of various compounds. Its advantages include its broad-spectrum antifungal activity and its ability to penetrate fungal cell membranes. However, its limitations include its low solubility in water and its potential for interfering with other biochemical assays.
Orientations Futures
There are several future directions for the research on Clotrimazole. One potential area of investigation is its use in combination with other drugs to enhance its antifungal activity. Another area of research is the development of new formulations of Clotrimazole that can improve its solubility and bioavailability. Additionally, there is a growing interest in investigating the potential use of Clotrimazole in the treatment of other diseases such as cancer and Alzheimer's disease.
Méthodes De Synthèse
Clotrimazole is synthesized by reacting 2-chlorophenyl-1,2-dimethylimidazole with ethyl chloroformate to form N-(2-chlorophenyl)-N-ethyl-1,2-dimethylimidazole-4-carboxamide, which is then treated with sodium sulfite to form Clotrimazole.
Applications De Recherche Scientifique
Clotrimazole has been extensively studied for its antifungal activity and has been found to be effective against a wide range of fungal infections such as candidiasis, ringworm, and jock itch. It has also been investigated for its potential use in the treatment of other diseases such as cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-N-ethyl-1,2-dimethylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2S/c1-4-17(12-8-6-5-7-11(12)14)20(18,19)13-9-16(3)10(2)15-13/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMCCSLZSPXFCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1Cl)S(=O)(=O)C2=CN(C(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

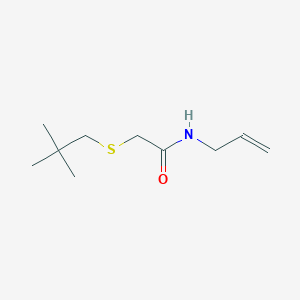
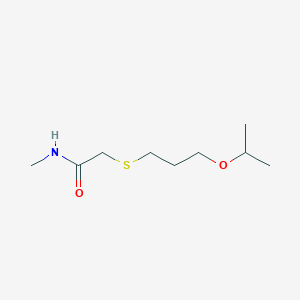
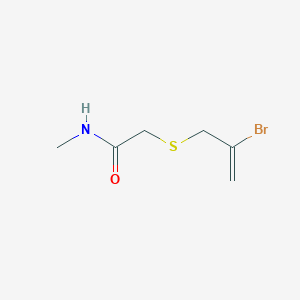

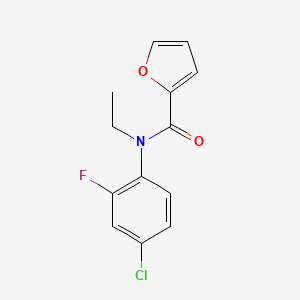
![N-[3-(benzimidazol-1-ylmethyl)phenyl]-1-(ethoxymethyl)cyclopropane-1-carboxamide](/img/structure/B6626081.png)
![5-[(3aS,6aS)-3a-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]pyrazine-2-carbonitrile](/img/structure/B6626095.png)
![N-[2-oxo-2-(pyridin-3-ylamino)ethyl]-3-phenoxypyridine-2-carboxamide](/img/structure/B6626105.png)

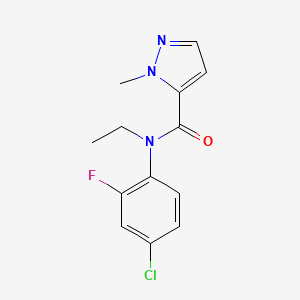
![N-[2-(1H-indol-5-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B6626123.png)
![Ethyl 2-[(3-hydroxy-4-methylphenyl)sulfamoyl]benzoate](/img/structure/B6626130.png)
![1-(2-fluorophenoxy)-N-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)cyclopropane-1-carboxamide](/img/structure/B6626147.png)
![N-(2-chlorophenyl)-N-ethyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B6626154.png)